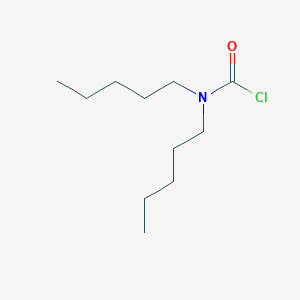

Dipentylcarbamyl chloride

説明

Diphenylcarbamyl chloride (CAS 83-01-2), also known as diphenylcarbamic acid chloride or N,N-diphenylcarbamoyl chloride, is an organochlorine compound with the molecular formula $ \text{C}{13}\text{H}{10}\text{ClNO} $. It is characterized by two phenyl groups attached to a carbamyl chloride functional group. This compound is primarily used in organic synthesis as an acylating agent, particularly in the preparation of ureas and carbamates . Its InChIKey (XNBKKRFABABBPM-UHFFFAOYSA-N) and structural formula confirm the presence of aromatic rings and a reactive carbonyl chloride moiety, which governs its chemical behavior .

特性

CAS番号 |

62899-74-5 |

|---|---|

分子式 |

C11H22ClNO |

分子量 |

219.75 g/mol |

IUPAC名 |

N,N-dipentylcarbamoyl chloride |

InChI |

InChI=1S/C11H22ClNO/c1-3-5-7-9-13(11(12)14)10-8-6-4-2/h3-10H2,1-2H3 |

InChIキー |

OYZTUIIWSUUXBE-UHFFFAOYSA-N |

正規SMILES |

CCCCCN(CCCCC)C(=O)Cl |

製品の起源 |

United States |

化学反応の分析

General Reactivity and Mechanism

Dipentylcarbamyl chloride undergoes nucleophilic acyl substitution via a two-step addition-elimination mechanism :

-

Nucleophilic Attack : A nucleophile (e.g., water, alcohol, amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination : The chloride ion is expelled, regenerating the carbonyl group and releasing HCl.

The compound's reactivity is enhanced by the electron-withdrawing effect of the chlorine atom, which polarizes the carbonyl group .

Hydrolysis

Reaction with water produces dipentylcarbamic acid , though this product is often unstable and may decompose further under acidic or basic conditions .

Reaction :

Conditions :

-

Proceeds rapidly at room temperature.

-

Accelerated in polar solvents (e.g., THF, acetone).

Alcoholysis (Reaction with Alcohols)

Alcohols react with dipentylcarbamyl chloride to form carbamate esters (urethanes) .

Reaction :

Conditions :

| Alcohol | Product | Yield* |

|---|---|---|

| Methanol | Methyl dipentylcarbamate | ~85% |

| Ethanol | Ethyl dipentylcarbamate | ~80% |

*Yields are illustrative; actual values depend on solvent and stoichiometry.

Aminolysis (Reaction with Amines)

Primary and secondary amines yield substituted ureas .

Reaction :

Mechanistic Notes :

-

Amines act as nucleophiles, attacking the carbonyl carbon.

-

Bulky amines may require elevated temperatures (40–60°C).

Reaction with Grignard Reagents

Though not explicitly documented for dipentylcarbamyl chloride, analogous acyl chlorides react with Grignard reagents to form ketones. Expected behavior:

Kinetic and Thermodynamic Considerations

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .

-

Temperature : Reactions typically proceed at 0–25°C. Higher temperatures risk side reactions (e.g., over-hydrolysis).

-

Steric Hindrance : The two pentyl groups may slow reactions with bulky nucleophiles.

類似化合物との比較

Comparison with Similar Carbamyl Chlorides

Key Differences in Structure and Reactivity

Substituent Effects :

- Diphenylcarbamyl chloride’s aromatic substituents introduce steric hindrance and electron-withdrawing effects, reducing its reactivity compared to aliphatic analogs like dimethylcarbamyl chloride (smaller methyl groups, higher electrophilicity) .

- Aliphatic carbamyl chlorides (e.g., diethylcarbamyl chloride) exhibit faster nucleophilic acyl substitution due to less steric bulk and greater solubility in polar solvents.

Physical Properties: Property Diphenylcarbamyl Chloride Dimethylcarbamyl Chloride Diethylcarbamyl Chloride Molecular Weight (g/mol) 231.68 121.56 149.63 Boiling Point (°C) ~300 (decomposes) 165–170 195–200 Solubility Low in water; soluble in aromatic solvents Moderate in polar solvents High in ether, chloroform Note: Data for dimethyl/diethyl analogs are generalized from chemical literature; diphenylcarbamyl chloride’s properties are inferred from its structure .

Applications :

- Diphenylcarbamyl chloride is favored in synthesizing thermally stable polymers and aromatic urea derivatives.

- Aliphatic carbamyl chlorides are more commonly used in pharmaceuticals (e.g., anticholinergics) due to their higher reactivity with amines .

Research Findings and Limitations

The provided evidence lacks direct studies on diphenylcarbamyl chloride’s comparative performance. However, its safety data (EINECS 201-450-2) highlight hazards such as skin corrosion and eye damage, consistent with other carbamyl chlorides .

Q & A

Q. What are the recommended methods for synthesizing Dipentylcarbamyl chloride in a laboratory setting?

Dipentylcarbamyl chloride is typically synthesized via the reaction of dipentylamine with phosgene or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. Key methodological considerations include:

- Reagent selection : Use high-purity dipentylamine and inert solvents (e.g., dichloromethane) to minimize side reactions.

- Temperature control : Maintain temperatures between 0–5°C during phosgene addition to prevent exothermic decomposition.

- Purification : Employ vacuum distillation or column chromatography to isolate the product, with purity verified by ¹H NMR and FT-IR .

Q. How can researchers characterize the purity and structural integrity of Dipentylcarbamyl chloride post-synthesis?

A multi-technique approach is critical:

- ¹H/¹³C NMR : Compare experimental chemical shifts with predicted spectra (e.g., using computational tools like ACD/Labs).

- FT-IR : Confirm the presence of characteristic C=O (1720–1740 cm⁻¹) and N–Cl (600–650 cm⁻¹) stretches.

- HPLC : Quantify purity using a reverse-phase C18 column and acetonitrile/water gradient elution.

Table 1. Analytical Techniques for Characterization

| Technique | Key Parameters | Interpretation Considerations |

|---|---|---|

| ¹H NMR | δ 0.8–1.6 (pentyl CH₂), δ 3.3–3.6 (N–CH₂) | Check for residual solvent peaks or unreacted amine |

| FT-IR | Absence of N–H (~3300 cm⁻¹) confirms complete carbamylation | Compare with reference spectra for carbamyl chlorides |

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity data for Dipentylcarbamyl chloride across studies?

Contradictions often arise from variations in experimental conditions or analytical methods. A systematic approach includes:

- Variable mapping : Compare solvent polarity, temperature, and catalyst systems across studies.

- Method validation : Replicate conflicting experiments under standardized conditions (e.g., using anhydrous THF at 25°C).

- Statistical analysis : Apply ANOVA to assess significance of observed differences in reaction yields or kinetics .

Q. What computational approaches are suitable for predicting the reactivity of Dipentylcarbamyl chloride in novel reaction environments?

Advanced methods include:

- Density Functional Theory (DFT) : Model electrophilic attack mechanisms at the carbonyl carbon (e.g., using B3LYP/6-31G* basis sets).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar vs. non-polar solvents).

- Validation : Cross-check computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers design experiments to investigate the hydrolytic stability of Dipentylcarbamyl chloride under varying pH conditions?

A robust experimental design involves:

- pH gradient testing : Expose the compound to buffered solutions (pH 2–12) at 37°C.

- Time-resolved sampling : Collect aliquots at intervals (0, 1, 3, 6, 24 hrs) for HPLC analysis.

- Degradation product identification : Use LC-MS to detect hydrolyzed byproducts (e.g., dipentylcarbamic acid).

Methodological Best Practices

- Data presentation : Follow journal-specific guidelines for figures (e.g., limit chemical structures in graphical abstracts to 2–3 and avoid compound-specific identifiers like "4b") .

- Contradiction resolution : Adopt iterative qualitative analysis frameworks, such as triangulating NMR, HPLC, and computational data to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。